molecular formula C11H14ClNO2 B2814733 [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride CAS No. 2174002-24-3

[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride

Cat. No. B2814733
CAS RN: 2174002-24-3
M. Wt: 227.69
InChI Key: IFXUHQOYYDUGST-DHTOPLTISA-N
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Description

[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride, also known as AOPH, is a chemical compound that has been extensively studied for its potential use in scientific research. AOPH is a heterocyclic compound that contains an oxolane ring and a phenylmethanone group. Its unique chemical structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride selectively inhibits GABA transporters by binding to their substrate binding site. This results in the inhibition of GABA uptake, leading to an increase in extracellular GABA levels. The exact mechanism of action of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is still being studied, but it is believed to involve the disruption of the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to increase extracellular GABA levels, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and an increase in extracellular GABA levels can lead to the modulation of synaptic transmission. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its selectivity for GABA transporters, which makes it a valuable tool for studying their function. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its hydrophobicity, which can make it difficult to work with in aqueous solutions. Additionally, [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. One potential direction is the development of more potent and selective GABA transporter inhibitors based on the structure of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. Another direction is the study of the physiological and behavioral effects of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride in animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of more stable analogs of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride could overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves the reaction of 4-bromobenzophenone with (S)-(-)-4-amino-3-hydroxybutyric acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been extensively studied for its potential use as a tool compound in various scientific research applications. One of the most significant applications of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is in the study of GABA transporters. GABA transporters are responsible for the uptake of the neurotransmitter GABA, which plays a crucial role in regulating neuronal activity. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to selectively inhibit GABA transporters, making it a valuable tool for studying their function.

properties

IUPAC Name

[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUHQOYYDUGST-DHTOPLTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137951710

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